2-Bromo-4-chloro-6-fluoro-3-iodotoluene
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Overview
Description
2-Bromo-4-chloro-6-fluoro-3-iodotoluene is an organic compound with the molecular formula C7H3BrClFI. It is a halogenated derivative of toluene, characterized by the presence of bromine, chlorine, fluorine, and iodine atoms on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-6-fluoro-3-iodotoluene typically involves multi-step reactions starting from simpler aromatic compounds. One common method is the sequential halogenation of toluene. The process may involve:
Bromination: Introduction of a bromine atom using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or light.
Chlorination: Addition of a chlorine atom using chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) under UV light or in the presence of a catalyst.
Fluorination: Introduction of a fluorine atom using fluorine gas (F2) or a fluorinating agent like Selectfluor.
Iodination: Addition of an iodine atom using iodine (I2) or an iodinating reagent like iodine monochloride (ICl).
Industrial Production Methods
Industrial production of this compound may involve similar halogenation steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-6-fluoro-3-iodotoluene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove halogen atoms or convert the methyl group to a methylene group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Sulfuric acid (H2SO4) or aluminum chloride (AlCl3) as catalysts.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Major Products Formed
Substitution: Formation of derivatives with different functional groups like amines, ethers, or thiols.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dehalogenated compounds or methylene derivatives.
Scientific Research Applications
2-Bromo-4-chloro-6-fluoro-3-iodotoluene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of halogenated compounds’ effects on biological systems and their potential as bioactive molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-6-fluoro-3-iodotoluene depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms can act as leaving groups, allowing nucleophiles or electrophiles to attack the benzene ring. The presence of multiple halogens can influence the compound’s reactivity and selectivity in these reactions.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chloro-6-fluorotoluene: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Bromo-4-chloro-3-iodotoluene: Lacks the fluorine atom, affecting its electronic properties and reactivity.
2-Bromo-6-fluoro-3-iodotoluene: Lacks the chlorine atom, altering its chemical behavior.
Uniqueness
2-Bromo-4-chloro-6-fluoro-3-iodotoluene is unique due to the presence of four different halogens on the benzene ring, providing a versatile platform for various chemical transformations
Properties
Molecular Formula |
C7H4BrClFI |
---|---|
Molecular Weight |
349.36 g/mol |
IUPAC Name |
3-bromo-1-chloro-5-fluoro-2-iodo-4-methylbenzene |
InChI |
InChI=1S/C7H4BrClFI/c1-3-5(10)2-4(9)7(11)6(3)8/h2H,1H3 |
InChI Key |
GMFFZCHZTCIQKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1F)Cl)I)Br |
Origin of Product |
United States |
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